molecular formula C10H14O2 B6357274 2-Ethoxy-4,5-dimethylphenol CAS No. 1215928-53-2

2-Ethoxy-4,5-dimethylphenol

Cat. No.: B6357274
CAS No.: 1215928-53-2
M. Wt: 166.22 g/mol
InChI Key: ZGIUTDFRIXLZDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4,5-dimethylphenol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, characterized by the presence of ethoxy and dimethyl groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-dimethylphenol typically involves the alkylation of 4,5-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of 2-ethoxy-4,5-dimethylquinone.

    Reduction: Formation of 2-ethoxy-4,5-dimethylcyclohexanol.

    Substitution: Formation of halogenated derivatives such as 2-ethoxy-4,5-dimethylbromophenol.

Scientific Research Applications

2-Ethoxy-4,5-dimethylphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its phenolic structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which are crucial for its antioxidant activity. The ethoxy and dimethyl groups influence the compound’s lipophilicity and overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4,5-dimethylphenol: Similar structure but with a methoxy group instead of an ethoxy group.

    2-Ethoxy-3,5-dimethylphenol: Similar structure but with different positions of the dimethyl groups.

    4-Ethoxy-2,5-dimethylphenol: Similar structure but with different positions of the ethoxy and dimethyl groups.

Uniqueness

2-Ethoxy-4,5-dimethylphenol is unique due to the specific positioning of the ethoxy and dimethyl groups, which confer distinct chemical properties and reactivity patterns compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-ethoxy-4,5-dimethylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-4-12-10-6-8(3)7(2)5-9(10)11/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUTDFRIXLZDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.